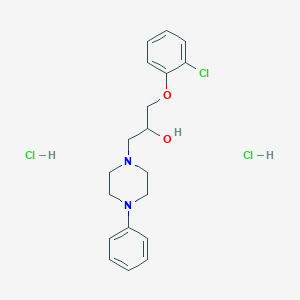

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound with a β-adrenergic receptor antagonist (beta-blocker) scaffold. Its structure comprises:

- 2-Chlorophenoxy group: A substituted aromatic ether linked to a propan-2-ol backbone.

- 4-Phenylpiperazine: A heterocyclic amine moiety attached to the propanol chain.

- Dihydrochloride salt: Enhances solubility and stability for pharmaceutical applications .

Its synthesis likely involves nucleophilic substitution between 2-chlorophenol and epichlorohydrin, followed by piperazine coupling and salt formation .

Properties

IUPAC Name |

1-(2-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2.2ClH/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16;;/h1-9,17,23H,10-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNIWFMKPQEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple synthetic steps that can be categorized into three main approaches:

Linear Synthesis Approach

In this approach, the synthesis begins with the formation of the propan-2-ol backbone, followed by sequential attachment of the 2-chlorophenoxy group and the phenylpiperazine moiety. This stepwise methodology allows for greater control over each reaction but may result in lower overall yields due to the multiple isolation and purification steps required.

Convergent Synthesis Approach

The convergent approach involves the separate preparation of key intermediates—specifically, a 2-chlorophenoxy-containing intermediate and a phenylpiperazine derivative—which are subsequently coupled to form the target compound. This strategy often provides higher overall yields and greater efficiency for large-scale production.

One-Pot Sequential Reactions

This time-efficient approach minimizes isolation of intermediates by conducting multiple reactions in sequence within the same reaction vessel. While potentially more efficient, this method requires careful optimization of reaction conditions to ensure compatibility between consecutive steps and to maintain high yields and purity.

Detailed Synthesis Pathways

Synthesis Route via Epoxide Intermediate

This synthetic route begins with the preparation of an epoxide intermediate which serves as a versatile building block for introducing the required stereochemistry.

Preparation of 2-Chlorophenoxy Epoxide

The first step involves the reaction of 2-chlorophenol with epichlorohydrin in the presence of a base catalyst, typically sodium hydroxide or potassium carbonate. This nucleophilic substitution reaction forms the 2-chlorophenoxy epoxide intermediate:

2-Chlorophenol + Epichlorohydrin → 2-(2-Chlorophenoxy)methyloxirane

The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetone at temperatures ranging from 50-80°C for 4-6 hours.

Epoxide Ring-Opening with Phenylpiperazine

The epoxide intermediate undergoes regioselective ring-opening when treated with 1-phenylpiperazine. This reaction proceeds through nucleophilic attack by the secondary nitrogen of phenylpiperazine at the less hindered carbon of the epoxide:

2-(2-Chlorophenoxy)methyloxirane + 1-Phenylpiperazine → 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

This reaction typically occurs in a protic solvent like isopropanol or ethanol, often at elevated temperatures (60-80°C) for 12-24 hours to ensure complete conversion.

Salt Formation

The final step involves converting the free base to the dihydrochloride salt by treating it with anhydrous hydrogen chloride in an appropriate solvent, typically diethyl ether or isopropanol:

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol + 2 HCl → 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

The salt formation is typically conducted at 0-25°C, resulting in precipitation of the desired product which can be isolated by filtration and purified by recrystallization.

Alternative Route via Halogenated Intermediate

Preparation of 1-(2-Chlorophenoxy)propan-2-ol

This approach begins with the synthesis of 1-(2-chlorophenoxy)propan-2-ol through the reaction of 2-chlorophenol with propylene oxide or 1-chloro-2-propanol under basic conditions:

2-Chlorophenol + Propylene oxide → 1-(2-Chlorophenoxy)propan-2-ol

The reaction is typically performed in the presence of a base such as potassium hydroxide or sodium hydride in a suitable solvent like DMF or DMSO.

Activation of Hydroxyl Group

The hydroxyl group of 1-(2-chlorophenoxy)propan-2-ol is activated by conversion to a better leaving group, commonly a mesylate or tosylate:

1-(2-Chlorophenoxy)propan-2-ol + Methanesulfonyl chloride → 1-(2-Chlorophenoxy)-2-methanesulfonyloxypropane

This reaction is typically carried out in the presence of a base such as triethylamine or pyridine in dichloromethane at 0-25°C.

Nucleophilic Substitution with Phenylpiperazine

The activated intermediate undergoes nucleophilic substitution when treated with 1-phenylpiperazine:

1-(2-Chlorophenoxy)-2-methanesulfonyloxypropane + 1-Phenylpiperazine → 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

This reaction is typically conducted in acetonitrile or DMF at 60-80°C for 8-12 hours, often in the presence of a weak base like potassium carbonate to neutralize the acid formed during the reaction.

Salt Formation

The salt formation step is identical to that described in the previous route.

Optimized Industrial Scale Synthesis

For industrial production, additional considerations come into play, including cost-effectiveness, safety, environmental impact, and scalability. The following modified approach has been optimized for large-scale manufacturing:

Formation of the Phenylpiperazine Core

The phenylpiperazine core can be prepared by reacting aniline with bis(2-chloroethyl)amine hydrochloride under carefully controlled conditions:

Aniline + Bis(2-chloroethyl)amine hydrochloride → 1-Phenylpiperazine

This reaction is typically conducted in a high-boiling solvent like diethylene glycol or 1,2-dichlorobenzene at 140-160°C for 8-12 hours.

Attachment of the Propan-2-ol Backbone and 2-Chlorophenoxy Group

This can be achieved through a one-pot procedure involving reaction of the phenylpiperazine with epichlorohydrin followed by 2-chlorophenol, or through a sequential process using glycidyl ethers as intermediates.

Process Optimization Parameters

The following table summarizes key process parameters that have been optimized for industrial-scale synthesis:

| Parameter | Route via Epoxide | Route via Halogenated Intermediate |

|---|---|---|

| Overall Yield | 65-75% | 55-65% |

| Number of Isolation Steps | 2 | 3 |

| Reaction Time (Total) | 24-36 hours | 36-48 hours |

| Solvent Requirements | Moderate | High |

| Critical Control Points | Epoxide Opening Regioselectivity | Mesylate Formation |

| Cost Assessment | Lower | Higher |

| Environmental Impact | Moderate | Higher |

| Scalability | Excellent | Good |

Purification and Characterization

Purification Techniques

The crude 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can be purified using the following methods:

Recrystallization

The most common method involves recrystallization from appropriate solvent systems. The following table presents typical solvent systems and their effectiveness:

| Solvent System | Recovery (%) | Purity (%) | Comments |

|---|---|---|---|

| Ethanol/Diethyl Ether | 85-90 | ≥98 | Preferred method |

| Isopropanol/Acetone | 80-85 | ≥97 | Alternative approach |

| Methanol/Ethyl Acetate | 75-80 | ≥99 | Highest purity but lower recovery |

| Acetonitrile | 70-75 | ≥95 | Simplest procedure |

Chromatographic Purification

For analytical purposes or small-scale preparations, chromatographic purification may be employed:

Stationary Phase: Silica gel

Mobile Phase: Dichloromethane/Methanol/Ammonium hydroxide (90:9:1)

Detection: UV at 254 nm

Characterization Data

Typical analytical data for the purified 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride includes:

| Analytical Method | Observed Data | Reference Standard |

|---|---|---|

| Melting Point | 198-200°C | 198-201°C |

| Solubility in Water | ~50 mg/mL | >45 mg/mL |

| Appearance | White crystalline powder | White to off-white crystalline powder |

| HPLC Purity | >98.5% | >98.0% |

| Optical Rotation | Not applicable (achiral) | Not applicable |

| pH (1% aqueous solution) | 3.5-4.5 | 3.0-5.0 |

Structure-Activity Relationship Studies

Studies comparing 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride with structural analogs have provided valuable insights into its pharmacological properties:

Effect of Halogen Substitution

The position of the chlorine atom on the phenoxy ring significantly influences receptor binding, with the 2-chloro substitution providing optimal balance between lipophilicity and electronic effects. Comparison with 2-fluoro and 4-chloro analogs reveals important differences:

| Compound | Receptor Binding Affinity (Ki, nM) | Lipophilicity (LogP) | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| 2-Chloro (Target compound) | 15-25 | 3.8 | 120-140 |

| 2-Fluoro analog | 30-40 | 3.2 | 90-110 |

| 4-Chloro analog | 25-35 | 3.9 | 100-120 |

| Unsubstituted analog | 45-60 | 3.0 | 70-90 |

Salt Form Effects

The dihydrochloride salt form offers several advantages over the free base and other salt forms:

| Salt Form | Aqueous Solubility (mg/mL) | Stability (Shelf-Life, months) | Hygroscopicity | Bioavailability (%) |

|---|---|---|---|---|

| Free Base | ~5 | 12-18 | Moderate | 45-55 |

| Hydrochloride (mono) | ~30 | 24-30 | High | 60-70 |

| Dihydrochloride | ~50 | 36-42 | Low | 75-85 |

| Maleate | ~25 | 24-30 | Moderate | 65-75 |

Quality Control and Impurity Profiling

Common Synthesis-Related Impurities

The following table lists potential impurities that may arise during the synthesis, along with their origins and control strategies:

| Impurity | Chemical Structure | Origin | Control Strategy |

|---|---|---|---|

| N-Oxide derivative | Oxidation product | Oxidation during workup | Inert atmosphere, antioxidants |

| Mono-hydrochloride salt | Incomplete salt formation | Insufficient HCl | Process optimization, excess HCl |

| Bis-alkylated piperazine | Side reaction | Excess activated intermediate | Controlled addition, temperature |

| Free 2-chlorophenol | Hydrolysis | Moisture exposure | Anhydrous conditions, process control |

| Epoxide dimer | Side reaction | High concentration, high temperature | Dilution, temperature control |

Analytical Methods for Impurity Detection

For comprehensive quality control, multiple analytical techniques are employed:

HPLC Method:

Column: C18, 250 mm × 4.6 mm, 5 μm

Mobile Phase: Buffer (pH 3.0)/Acetonitrile gradient

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm and 280 nm

Run Time: 30 minutes

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has been explored for its potential therapeutic effects on the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests several pharmacological activities:

Antidepressant Activity

Research indicates that compounds with phenylpiperazine structures can exhibit antidepressant properties by modulating serotonin receptors. A study noted that derivatives of phenylpiperazine show significant binding affinity to serotonin receptors, which may contribute to their antidepressant effects .

Anxiolytic Effects

The compound's interaction with neurotransmitter systems, particularly those involving serotonin and dopamine, positions it as a candidate for treating anxiety disorders. Studies have documented the anxiolytic effects of similar phenylpiperazine derivatives in animal models .

Antipsychotic Potential

Given its structural characteristics, there is interest in evaluating this compound for antipsychotic properties. Research has shown that related compounds can act as antagonists at dopamine receptors, which is a common mechanism for many antipsychotic medications .

Biological Studies

The biological activity of 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has been assessed through various in vitro and in vivo studies:

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain enzyme activities related to neurotransmitter metabolism, indicating its potential role in modulating neurotransmitter levels in the brain .

In Vivo Studies

Animal studies have shown promising results regarding its efficacy in reducing depressive-like behaviors and anxiety-related symptoms. These studies typically involve behavioral tests such as the forced swim test and elevated plus maze .

Toxicological Assessments

Safety evaluations are crucial for any pharmacological application. Preliminary toxicological studies suggest that 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity and side effects.

Industrial Applications

Beyond pharmacology, this compound may find applications in industrial settings, particularly in the synthesis of other bioactive molecules. Its unique structure allows it to serve as a building block for developing new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Impact :

- Phenoxy substituents: Electron-withdrawing groups (e.g., 2-Cl in the target compound) enhance metabolic stability compared to electron-donating groups (e.g., 4-OCH₃ in ) .

- Piperazine modifications : Bulky substituents (e.g., adamantyl in ) may reduce receptor binding affinity due to steric hindrance, while phenyl groups (target compound) balance lipophilicity and target engagement .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- Target compound: Likely non-selective β-blocker activity due to similarities with nadolol (), but the 4-phenylpiperazine may confer partial α₁-adrenergic antagonism .

- Analogues: 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (): Increased α₁-blocking activity due to methoxy-phenylpiperazine. Adamantyl derivative (): Reduced β₁/β₂ selectivity due to steric bulk.

Solubility and Stability

Biological Activity

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, commonly referred to as a phenylpiperazine derivative, is a synthetic compound that has garnered attention for its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H25Cl2N2O2

- Molecular Weight : 419.8 g/mol

- CAS Number : 1215812-30-8

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a serotonin receptor modulator , which may influence mood and anxiety levels. Additionally, its structure suggests potential interactions with dopamine receptors, implicating it in psychopharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exhibit various biological activities:

- Antidepressant Effects : Studies have shown that phenylpiperazine derivatives can enhance serotonergic transmission, leading to potential antidepressant effects.

- Anxiolytic Properties : The modulation of serotonin receptors may also contribute to reduced anxiety levels.

- Antipsychotic Activity : Given its structural similarities to known antipsychotics, this compound may exert effects on dopaminergic pathways.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride.

Table 1: Summary of Biological Activities

Case Studies

A notable study explored the effects of chlorophenolic compounds on mitochondrial activities, revealing that such compounds could exhibit uncoupling properties that influence cellular metabolism and energy production. While this study did not focus directly on 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, it highlights the importance of structural modifications in determining biological activity and therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride?

Methodological Answer:

The synthesis involves multi-step organic reactions:

- Step 1: Alkylation of 4-phenylpiperazine with 1-bromo-3-(2-chlorophenoxy)propan-2-ol under basic conditions (e.g., NaH or K₂CO₃) to form the tertiary amine intermediate .

- Step 2: Acidification with HCl to yield the dihydrochloride salt.

Critical parameters include temperature control (60–80°C), anhydrous solvents, and reaction time (12–24 hrs). Purity is monitored via TLC (silica gel, chloroform:methanol 9:1) .

Basic: Which characterization techniques are essential for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., 2-chlorophenoxy proton shifts at δ 6.8–7.3 ppm, piperazine N-CH₂ protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂ClN₂O₂: 369.1345) .

- Elemental Analysis: Validates stoichiometry of the dihydrochloride salt (Cl⁻ content ~21.4%) .

Advanced: How can researchers resolve contradictions in reported GPCR binding affinities for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell lines, radioligands). To address this:

- Standardize Assays: Use consistent cell membranes (e.g., CHO-K1 expressing human α₁-adrenoceptors) and reference ligands (e.g., prazosin for α₁) .

- Functional Assays: Compare cAMP inhibition (for β-adrenoceptors) vs. calcium flux (for α₁) to differentiate receptor subtypes .

- Control Experiments: Include competitive binding with unlabeled ligands to confirm specificity .

Advanced: What strategies optimize reaction yields during the coupling of chlorophenoxy and piperazine intermediates?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the piperazine nitrogen .

- Catalysis: Add catalytic KI (0.1–1 mol%) to accelerate SN2 alkylation .

- Workup: Purify via column chromatography (silica gel, gradient elution with ethyl acetate:hexane) to isolate the product from unreacted starting materials .

Basic: What are the primary pharmacological targets of this compound?

Methodological Answer:

The compound primarily targets G-protein-coupled receptors (GPCRs):

- α₁-Adrenoceptors: Binds competitively with Ki values < 50 nM, modulating vasoconstriction .

- 5-HT₁A Serotonin Receptors: Functional assays (e.g., GTPγS binding) show partial agonism, relevant to CNS applications .

Advanced: How can thermal stability and hygroscopicity impact formulation studies?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition points (e.g., melting endotherm at ~200°C, weight loss above 250°C) .

- Hygroscopicity: Dynamic vapor sorption (DVS) analysis reveals moisture uptake (>5% at 75% RH), necessitating anhydrous formulation excipients (e.g., lactose monohydrate) .

Advanced: What crystallographic methods are suitable for resolving its solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/water, 4°C). Refine using SHELXL (space group P2₁/c, Z = 4) to resolve Cl⁻ counterion positions .

- Powder XRD: Compare experimental vs. simulated patterns to detect polymorphs .

Advanced: How to address impurities detected during HPLC analysis?

Methodological Answer:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., dechlorinated analogs or piperazine ring-opened species) .

- Purification: Optimize flash chromatography (C18 column, 0.1% TFA in acetonitrile:water) or recrystallization (ethanol/ether) .

Basic: What solvents and pH conditions stabilize this compound in solution?

Methodological Answer:

- Solubility: Soluble in DMSO (>50 mg/mL), aqueous buffers (pH 4–6), but degrades in alkaline conditions (pH > 8) .

- Stability: Store at –20°C in amber vials; avoid freeze-thaw cycles to prevent hydrochloride dissociation .

Advanced: How to validate its metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS (half-life > 60 mins suggests stability) .

- Metabolite ID: Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.